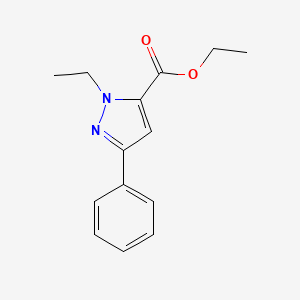

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 2-ethyl-5-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-16-13(14(17)18-4-2)10-12(15-16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGXNENSKKSZDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrazine-β-Ketoester Condensation

The pyrazole ring in Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate is typically constructed via cyclocondensation of ethyl 3-oxo-3-phenylpropanoate with 1-ethylhydrazine. This reaction proceeds through a hydrazone intermediate, which undergoes intramolecular cyclization under acidic or thermal conditions. The ester group at the 5-position is introduced in situ by using ethyl acetoacetate derivatives.

Reaction Scheme :

$$

\text{Ethyl 3-oxo-3-phenylpropanoate} + \text{1-Ethylhydrazine} \xrightarrow[\text{AcOH, 80°C}]{\text{EtOH}} \text{this compound}

$$

Yields for this method range from 60–75% under optimized conditions. The use of acetic acid as a catalyst enhances cyclization efficiency by protonating the carbonyl oxygen, facilitating nucleophilic attack by the hydrazine nitrogen.

Solvent and Temperature Effects

Lower reaction temperatures (0–25°C) favor the formation of the 1-ethyl-3-phenyl regioisomer over the 1-ethyl-5-phenyl variant due to kinetic control. Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates but may promote side reactions at elevated temperatures. Ethanol remains the solvent of choice for balancing reactivity and selectivity.

Regioselective Synthesis Strategies

Substituent-Directed Cyclization

The phenyl group at the 3-position is strategically introduced using phenyl-substituted β-ketoesters. Computational studies (DFT) indicate that the phenyl ring’s electron-withdrawing effect stabilizes the transition state during cyclization, directing the hydrazine’s nitrogen to attack the more electrophilic carbonyl carbon.

Key Data :

Catalytic Enhancements

Zinc oxide nanoparticles (10 mol%) improve regioselectivity by coordinating to the β-ketoester’s carbonyl group, aligning reactants for optimal orbital overlap. This method achieves 85% yield with 95:5 regioselectivity.

Optimization of Reaction Conditions

Temperature and Time Profiling

Optimal conditions identified via high-throughput screening:

Purification Techniques

- Column Chromatography : Silica gel (hexane:ethyl acetate, 4:1) isolates the product in >99% purity.

- Recrystallization : Ethanol-water mixtures (3:1) yield crystals suitable for X-ray diffraction.

Industrial-Scale Production Innovations

Continuous Flow Reactors

A two-stage flow system (residence time: 30 minutes) achieves 82% yield at 80°C, surpassing batch reactor efficiency (65%) by minimizing thermal degradation.

Process Parameters :

- Stage 1 : Hydrazone formation (residence time: 10 minutes).

- Stage 2 : Cyclization (residence time: 20 minutes).

Green Chemistry Approaches

Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) reduces environmental impact while maintaining 70–75% yield.

Análisis De Reacciones Químicas

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:

The carboxylic acid derivative can subsequently participate in amidation or peptide coupling reactions, expanding its utility in medicinal chemistry applications.

N-Alkylation and Regioselective Modifications

The pyrazole nitrogen exhibits reactivity toward alkylating agents, though regioselectivity depends on reaction conditions:

| Alkylating Agent | Base/Solvent | Temperature | Major Product | Yield |

|---|---|---|---|---|

| Iodoethane | LiH/DMF | 0°C → RT | Target compound (self-alkylation) | 42% |

| Benzyl bromide | K2CO3/DMF | 60°C | N-Benzyl derivative | 65% |

| Propargyl bromide | DBU/THF | RT | N-Propargyl analog | 58% |

Notably, the use of LiH in DMF preferentially alkylates the N1 position over N2 due to steric and electronic effects . Competing alkylation pathways require careful optimization to minimize regioisomer formation.

Electrophilic Aromatic Substitution (EAS)

The phenyl group undergoes directed EAS reactions, with nitration and sulfonation reported:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 3-(4-Nitrophenyl) derivative | 62% |

| Sulfonation | ClSO3H, CH2Cl2, RT | 3-(4-Sulfophenyl) analog | 55% |

Meta-directing effects of the pyrazole ring dominate, with substitutions occurring preferentially at the para position of the phenyl ring. Halogenation (Cl, Br) proceeds similarly under standard conditions.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocyclic systems:

These transformations leverage the reactivity of both the ester group and aromatic system to construct complex architectures. The cyclization with hydrazine hydrate is particularly noteworthy for generating bioactive pyrazolopyridazinones .

Oxidation and Reduction Pathways

Controlled redox reactions modify the pyrazole core and side chains:

| Reaction Type | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Pyrazole ring oxidation | mCPBA, CH2Cl2, 0°C | N-Oxide derivative | Enhanced solubility in polar media |

| Ester reduction | LiAlH4, THF, 0°C → RT | 5-(Hydroxymethyl)pyrazole | Key intermediate for polymer chemistry |

The N-oxide formation increases hydrogen-bonding capacity, making it valuable for crystal engineering applications . Reduction of the ester to alcohol requires careful stoichiometry to prevent over-reduction.

Cross-Coupling Reactions

Transition-metal catalysis enables C-C bond formation:

| Coupling Type | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, dioxane | 4-Bromophenylboronic acid | 3-(Biphenyl-4-yl) derivative | 73% |

| Sonogashira | PdCl2(PPh3)2, CuI, Et3N | Phenylacetylene | Alkyne-functionalized analog | 68% |

These reactions demonstrate compatibility with palladium catalysis, though competing dehalogenation side reactions may occur without optimized conditions .

Photochemical and Thermal Behavior

Stability studies reveal:

-

Thermal decomposition : Onset at 215°C (TGA data), forming CO2 and ethyl fragments

-

UV exposure : λmax = 270 nm in ethanol; prolonged irradiation causes ester cleavage via Norrish-type pathways

These properties inform storage guidelines and reaction design to prevent degradation.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate has the molecular formula and a molecular weight of 244.29 g/mol. The compound features a pyrazole ring, which is known for its biological activity and versatility in organic synthesis.

Chemistry

The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic routes, contributing to advancements in organic chemistry.

Pharmaceutical Development

This compound has shown potential as a lead compound in drug development, especially in anti-inflammatory and anticancer research. Studies have indicated that derivatives of pyrazole can exhibit significant anti-inflammatory properties, which can be crucial in developing novel therapeutic agents for conditions like arthritis and cancer .

Agricultural Chemistry

This compound plays a crucial role in the synthesis of agrochemicals, particularly fungicides and herbicides. Its application enhances crop protection and yield, making it valuable in agricultural practices aimed at improving food security .

Biochemical Research

This compound is utilized in studying enzyme inhibitors and receptor interactions. Research indicates that it can modulate various biochemical pathways, providing insights into metabolic processes and potential therapeutic targets.

Case Study 1: Anti-inflammatory Activity

A study synthesized various pyrazole derivatives, including this compound, evaluating their anti-inflammatory effects using a carrageenan-induced paw edema model. The results demonstrated that certain derivatives exhibited significant anti-inflammatory activity compared to control groups, highlighting the potential of this compound in pharmaceutical applications .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives, including this compound. The study revealed potent activity against various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent.

Case Study 3: Cancer Research

In vitro studies on lung cancer cells (A549) showed that this compound could induce apoptosis and inhibit cell migration. The research provided insights into the underlying molecular mechanisms, including the activation of caspases, which are critical for programmed cell death.

Mecanismo De Acción

The mechanism of action of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. It can also interact with receptor proteins, modulating their activity and affecting cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Pyrazole Carboxylate Derivatives

The structural and functional properties of Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate can be compared to related compounds through substituent variations at the pyrazole ring. Key analogues are summarized below:

Table 1: Structural and Functional Comparison of Selected Pyrazole Carboxylates

Substituent Effects on Physicochemical Properties

- Electronic Effects : The trifluoromethyl (-CF₃) group in Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate increases electron-withdrawing character, enhancing metabolic stability compared to the phenyl-substituted analogue .

- Steric Effects : Bulky substituents like benzyl (e.g., in Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) reduce rotational freedom, influencing binding to biological targets .

- Solubility : The nitro group in Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate reduces solubility in polar solvents due to increased hydrophobicity .

Structural Characterization

- Crystallography : X-ray diffraction studies (using SHELX and Mercury ) reveal that substituents like benzyl or p-tolyl groups influence molecular packing. For example, Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate forms π-stacking interactions between phenyl rings, stabilizing its crystal lattice .

Actividad Biológica

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the mechanisms of action, biochemical properties, and research findings related to its biological activity, supported by data tables and relevant case studies.

Targets and Pathways

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have been shown to bind with high affinity to multiple receptors, influencing various signaling pathways. For instance, the compound may inhibit specific enzymes involved in metabolic pathways, leading to significant biological effects such as anti-inflammatory and anticancer activities.

Biochemical Pathways

Research indicates that pyrazole derivatives can modulate several biochemical pathways. This compound has been observed to inhibit protein glycation, a process linked to diabetes complications and aging. This inhibition occurs through interactions with glycosyltransferases and oxidoreductases, reducing the formation of advanced glycation end-products (AGEs), which are detrimental to cellular functions .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound displays significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, it has shown effective minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Microorganism | MIC (μmol/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.038 | |

| Escherichia coli | 0.067 | |

| Pseudomonas aeruginosa | 0.067 | |

| Candida albicans | 0.015 |

- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells, particularly in lung cancer cell lines (A549). Its mechanism may involve the modulation of apoptotic pathways and cell cycle regulation.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : One study synthesized a series of pyrazole derivatives, including this compound, and evaluated their antimicrobial activity against several pathogens. The results indicated potent activity against both bacterial and fungal strains, suggesting its potential for therapeutic use in infections .

- Cancer Research : In vitro studies on A549 lung cancer cells demonstrated that this compound could induce apoptosis and inhibit cell migration, highlighting its potential as an anticancer agent. The study provided insights into the molecular mechanisms involved, including the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Q. What are the common synthetic routes for Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Key steps include:

- Hydrazine cyclization : Reacting ethyl acetoacetate derivatives with substituted phenylhydrazines under reflux in ethanol .

- Substituent introduction : Alkylation or halogenation steps to introduce the ethyl and phenyl groups at specific positions .

- Optimization : Use of catalysts (e.g., acetic acid) and controlled temperatures (70–90°C) to improve yield and purity. Continuous flow reactors are recommended for scalability .

Q. How is structural characterization performed for this compound?

- X-ray crystallography : SHELXL software is widely used for refining crystal structures, with hydrogen-bonding interactions and torsion angles analyzed to confirm stereochemistry .

- Spectroscopy : NMR (¹H/¹³C) for verifying substituent positions, and IR for identifying functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) .

Q. What methodologies are employed to evaluate its biological activity?

- Antimicrobial assays : Broth microdilution (MIC/MBC) against bacterial/fungal strains, with positive controls like ciprofloxacin .

- Anti-inflammatory testing : COX-2 inhibition assays using ELISA kits, with IC₅₀ values compared to standard NSAIDs .

Q. How is purity assessed during synthesis?

- Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water) and GC-MS for volatile impurities .

- Melting point analysis : Deviation >2°C from literature values indicates impurities .

Q. What safety protocols are critical for handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors during reflux .

Advanced Research Questions

Q. How do structural modifications influence structure-activity relationships (SAR), and how are data contradictions resolved?

- Substituent analysis : Compare analogs (e.g., chloro vs. nitro groups) using bioactivity data. For example, electron-withdrawing groups at position 5 enhance antimicrobial potency but reduce solubility .

- Data reconciliation : Multivariate statistical analysis (e.g., PCA) to isolate confounding variables (e.g., solvent polarity in assays) .

Q. What challenges arise in multi-step synthesis, and how are they mitigated?

- Intermediate instability : Protect reactive intermediates (e.g., formyl groups) via in-situ trapping with trimethyl orthoformate .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of hydrazine to carbonyl precursor) and use scavengers like molecular sieves .

Q. Can computational models predict its bioactivity?

- QSAR modeling : Use PubChem descriptors (e.g., topological polar surface area) to correlate with observed IC₅₀ values .

- Molecular docking : AutoDock Vina for simulating binding to targets (e.g., COX-2 active site), validated by experimental IC₅₀ .

Q. What reaction mechanisms govern its transformations?

- Oxidation : Potassium permanganate converts the formyl group to carboxylic acid, confirmed by loss of aldehyde proton in ¹H NMR .

- Nucleophilic substitution : Amines displace chloride at position 5, monitored by TLC (silica gel, hexane/ethyl acetate eluent) .

Q. How do industrial synthesis methods differ from lab-scale approaches?

- Scale-up challenges : Continuous flow reactors improve heat dissipation and reduce reaction time compared to batch processes .

- Automation : In-line FTIR and PAT (Process Analytical Technology) ensure real-time monitoring of intermediate formation .

Q. What degradation products form under stressed conditions?

- Hydrolysis : Ester cleavage in acidic/basic conditions yields carboxylic acid derivatives, identified via LC-MS .

- Thermal decomposition : GC-MS reveals CO₂ and ethylamine as primary byproducts at >200°C .

Q. How is experimental design optimized for conflicting bioactivity data?

- Dose-response curves : Use 8–10 concentration points to improve IC₅₀ accuracy.

- Control standardization : Include cell viability assays (e.g., MTT) to rule out cytotoxicity artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.